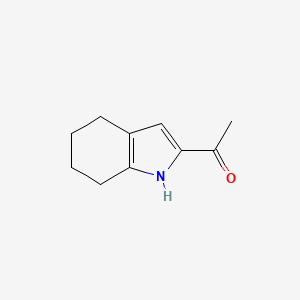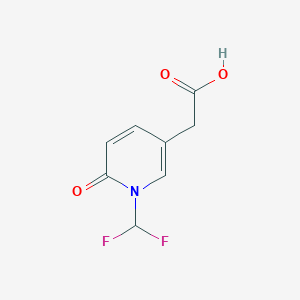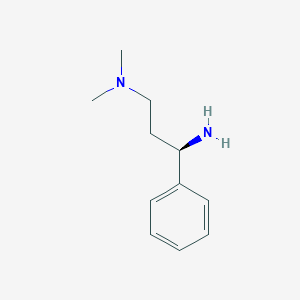
2-(2-Bromopyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a brominated derivative of pyridine, featuring a bromine atom at the 2-position of the pyridine ring and an ethanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyridine with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-60°C.
Industrial Production Methods
Industrial production of 2-(2-Bromopyridin-3-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)acetaldehyde or 2-(2-Bromopyridin-3-yl)acetic acid.
Reduction: 2-(2-Pyridin-3-yl)ethan-1-ol.
Substitution: 2-(2-Aminopyridin-3-yl)ethan-1-ol or 2-(2-Hydroxypyridin-3-yl)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-(2-Bromopyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopyridin-2-yl)ethan-1-ol: Similar structure but with the bromine atom at the 3-position.
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: Contains an amino group instead of an ethanol group.
2-Amino-2-(2-Bromopyridin-3-yl)ethan-1-ol: Contains an amino group in addition to the ethanol group.
Uniqueness
2-(2-Bromopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ethanol group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 |
Clave InChI |
YSPJVAIVXMTYCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Br)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)



![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
